molecular formula C44H28Cl2N4Sn B1232615 Tin tetraphenylporphyrin CAS No. 26334-85-0

Tin tetraphenylporphyrin

Cat. No. B1232615
CAS RN: 26334-85-0
M. Wt: 802.3 g/mol
InChI Key: XUDRSQMCBSITKE-UHFFFAOYSA-L
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Scientific Research Applications

Chromatography Applications

Tin tetraphenylporphyrin has been utilized in chromatography. Kibbey and Meyerhoff (1993) developed a tetraphenylporphyrin-based stationary phase for high-performance liquid chromatography. This was used for reversed-phase separation of polycyclic aromatic hydrocarbons and exhibited unique shape selectivity for planar aromatic solutes. Moreover, metalation with tin(IV) gave the stationary phase anion-exchange characteristics, useful for separating aromatic sulfonates and carboxylates (Kibbey & Meyerhoff, 1993).

Fluorescence Properties

Solntsev et al. (2010) explored the molecular structure, redox, and unexpected fluorescence properties of a tin(IV) tetraphenylporphyrin complex with ferrocene substituents. Their findings provided insights into the complex's photophysical behavior using various spectroscopic methods (Solntsev et al., 2010).

Catalysis in Carbon Dioxide Fixation

Ahmadi et al. (2012) reported the use of electron-deficient tin(IV)tetraphenylporphyrin perchlorate as a highly efficient catalyst for chemical fixation of carbon dioxide. This discovery has significant implications for environmental applications, especially in carbon capture and storage technologies (Ahmadi et al., 2012).

Photophysics

Ghiggino et al. (2013) studied the photophysics of tin(IV) tetraphenylporphyrin in various solvents. Their research provides crucial information on the photophysical behavior of this compound, which is fundamental for its applications in photodynamic therapy and solar energy conversion (Ghiggino et al., 2013).

Optical Characterization and Protein Labeling

Konopińska et al. (2015) focused on the electrochemical and optical characterization of tin(IV) tetraphenylporphyrin for potential use as a label in protein analysis. Their findings demonstrate the compound's suitability for dual and triple detection systems in biochemical research (Konopińska et al., 2015).

Near-Infrared Luminescence

Basu et al. (2015) synthesized novel tin(IV) complexes with N-confused tetraphenylporphyrin, observing their near-infrared luminescence properties. This research expands the understanding of tin porphyrin complexes' photophysical properties, which is vital for their application in optoelectronic devices (Basu et al., 2015).

Photocatalytic Activity

Zhong et al. (2014) reported on the synthesis of hierarchical structured nanocrystals using tin porphyrin, demonstrating their photocatalytic activities. This application is particularly relevant in environmental remediation and sustainable energy solutions (Zhong et al., 2014).

Photodynamic Therapy

Jayashankar et al. (2009) studied the photodynamic activity of tin porphyrins on human neuroblastoma cell lines. This research is crucial for advancing the applications of tin porphyrins in photodynamic therapy, a treatment modality for cancer (Jayashankar et al., 2009).

properties

IUPAC Name

5,10,15,20-tetraphenylporphyrin-22,23-diide;tin(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.2ClH.Sn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h1-28H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDRSQMCBSITKE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Cl-].[Cl-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28Cl2N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin tetraphenylporphyrin

CAS RN

26334-85-0
Record name Tin tetraphenylporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
B Babu, E Amuhaya, D Oluwole, E Prinsloo, J Mack… - …, 2019 - pubs.rsc.org
… in media containing <0.5% DMSO by using the WST-1 assay on MCF-7 cells, there was clear evidence of enhanced photocytotoxicity relative to the analogous tin tetraphenylporphyrin …
Number of citations: 26 pubs.rsc.org
W Kim, T Tachikawa, T Majima, C Li, HJ Kim… - Energy & …, 2010 - pubs.rsc.org
… For example, tin-tetraphenylporphyrin (Sn II TPP) complex in micellar and PVC films using 2-mercaptoethanol (as an electron donor) has produced H 2 in the presence of colloidal Pt …
Number of citations: 144 pubs.rsc.org
J Jiang, X Jin, C Li, Z Gu - Journal of Coordination Chemistry, 1995 - Taylor & Francis
… Other studies of spectroscopic properties and X-ray crystal diffraction analyses of a number of tin tetraphenylporphyrin complexes have confirmed the tetravalence of tin."-'3 In the …
Number of citations: 9 www.tandfonline.com
C Debaig‐Valade, O Bagno… - Photochemistry and …, 1981 - Wiley Online Library
… Abstract-It is shown that the photoreduction of tin tetraphenylporphyrin using a variety of reducing agents does not stop at the tetraphenylchlorin stage but proceeds to the …
Number of citations: 6 onlinelibrary.wiley.com
V Faraon, RI Bunghez, SF Pop, R Senin… - Journal of …, 2011 - researchgate.net
Photocatalysis using catalysts that are impregnated on various supports had a widespread use in the last period of time [1]. The increasing demand for catalysts in oxidation reactions …
Number of citations: 7 www.researchgate.net
ER Milaeva, VY Tyurin, DB Shpakovsky… - … Journal of Main …, 2006 - Wiley Online Library
… This might be explained by the generation of tin tetraphenylporphyrin as well. It is clear from these values that the efficiency of TPPH2 is linked to its action as scavenger for tin. The …
Number of citations: 25 onlinelibrary.wiley.com
RH Felton, H Linschitz - Journal of the American Chemical Society, 1966 - ACS Publications
Polarographic measurements have been made on a number of tetraphenylporphyrin and etioporphyrin complexes, in DMF or DMSO solution. The polarograms are characterized by two …
Number of citations: 313 pubs.acs.org
GH Kwag, EJ Park, SH Kim - Bulletin of the Korean Chemical …, 2004 - koreascience.kr
… Among porphyrins and phthalocyanines used to make an 1-D array were tin tetraphenylporphyrin chloride (SnTPPCb or SnP) and nickel octabutoxy phthalocyanine (NiPc(OBu)8 or …
Number of citations: 16 koreascience.kr
DG Whitten - Reviews of Chemical Intermediates, 1978 - wxjs.chinayyhg.com
… Interestingly, they have found that intermediates occurring in the tin tetraphenylporphyrin photoreduction can be trapped chemically by added substrates such as nitrobenzene. 57 …
Number of citations: 52 wxjs.chinayyhg.com
T Shiragami, J Matsumoto, H Inoue… - Journal of Photochemistry …, 2005 - Elsevier
… Tin tetraphenylporphyrin complex (1b) was used as a catalyst for the hydrogen evolution in membrane system [20], [21] and the reduction of methylviologen [22] (Scheme 2). …
Number of citations: 114 www.sciencedirect.com

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